Di-2-ethylhexyl maleate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFXOUUANXRR-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027094 | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-ethylhexyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

164 °C @ 10 MM HG | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °C CC | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9436 | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.7 (AIR= 1) | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

142-16-5 | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-ethylhexyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2F7JHI12L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C | |

| Record name | DI-2-ETHYLHEXYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-2-ethylhexyl Maleate from Maleic Anhydride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of di-2-ethylhexyl maleate (B1232345) (DEHM), a significant industrial chemical intermediate. The primary focus is on the direct esterification of maleic anhydride (B1165640) with 2-ethylhexanol, detailing reaction pathways, experimental protocols, and key process parameters.

Introduction

Di-2-ethylhexyl maleate (DEHM), also commonly known as dioctyl maleate (DOM), is an aliphatic ester produced through the catalytic esterification of maleic anhydride with 2-ethylhexanol.[1][2][3] It serves as a crucial intermediate in the synthesis of various materials, including plasticizers, adhesives, coatings, and surfactants, such as dioctyl sulfosuccinate (B1259242) (DOSS), which has applications in the pharmaceutical industry as a laxative and stool softener.[2][3] The synthesis process is a cornerstone of its industrial production and a subject of ongoing research to improve efficiency and environmental compatibility.

Chemical Reaction Pathway

The synthesis of DEHM from maleic anhydride and 2-ethylhexanol is a two-step esterification process. The first step involves the rapid, non-catalytic ring-opening of maleic anhydride by one molecule of 2-ethylhexanol to form the monoester, 2-ethylhexyl hydrogen maleate.[4][5] This reaction is typically fast and can occur at temperatures below 100°C.[4]

The second step is the slower, reversible esterification of the monoester with a second molecule of 2-ethylhexanol to yield the diester, DEHM, and water.[4][5] This step requires a catalyst and elevated temperatures to proceed at a reasonable rate. The removal of water is crucial to drive the equilibrium towards the formation of the final product.

Caption: Reaction pathway for the two-step synthesis of DEHM.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of DEHM. The choice of catalyst significantly impacts reaction kinetics, yield, and the overall process conditions.

-

Homogeneous Acid Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.[6] However, its use is associated with challenges such as equipment corrosion, environmental pollution, and the need for neutralization and extensive purification steps.[6] Other homogeneous catalysts include p-toluenesulfonic acid.[7][8]

-

Heterogeneous Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include:

-

Ion Exchange Resins: Macroporous strongly acidic styrene (B11656) cation exchange resins have been used, offering high esterification rates and easier separation from the product.[6]

-

Heteropolyacids: Catalysts like H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O have shown high activity, require smaller quantities, and can be recycled, presenting a more environmentally friendly option.[6]

-

-

Organometallic Catalysts: Tetrabutyl titanate is an example of an amphoteric catalyst used in this reaction.[4][7]

Experimental Protocols & Data

The following sections provide detailed experimental procedures and a compilation of quantitative data from various synthesis methods.

The synthesis of DEHM generally follows a set of common steps, from charging the reactor to purifying the final product.

Caption: A generalized experimental workflow for DEHM synthesis.

This protocol is adapted from a patented method for the synthesis of DEHM using a heteropolyacid catalyst.[6]

-

Apparatus Setup: A three-necked flask is equipped with a thermometer, a reflux condenser, and a water separator.

-

Reactant Charging: The flask is charged with maleic anhydride, 2-ethylhexanol, toluene (B28343) (as a water-carrying agent), and the heteropolyacid catalyst H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O.

-

Molar Ratio: The molar ratio of maleic anhydride to 2-ethylhexanol is maintained between 1:2.1 and 1:3.5.[6]

-

Solvent: Toluene is added in an amount corresponding to 25-50% of the total feed weight.[6]

-

Catalyst Loading: The catalyst is added at a concentration of 0.15-0.65% of the total feed weight.[6]

-

-

Reaction: The mixture is stirred and heated to reflux. The reaction is allowed to proceed for 2 to 4 hours, during which water is removed azeotropically and collected in the water separator.[6]

-

Purification:

-

After the reaction is complete, toluene is recovered via atmospheric distillation.[6]

-

The reaction mixture is then cooled to room temperature.

-

The solid heteropolyacid catalyst is recovered by filtration for potential reuse.[6]

-

The final product, this compound, is obtained by vacuum distillation of the filtrate.[6]

-

-

Analysis: The acid value of the crude product is determined by titration with a standard NaOH solution to calculate the esterification rate and yield.[6] An esterification rate of 99.6% has been reported using this method.[6]

The following tables summarize key quantitative data from various reported synthesis methods for DEHM.

Table 1: Reaction Conditions and Yields for DEHM Synthesis

| Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Conc. (% of total mass) | Temperature (°C) | Time (h) | Yield/Esterification Rate | Reference |

| H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O | 1:2.1 - 1:3.5 | 0.15 - 0.65% | Reflux | 2 - 4 | 99.6% (esterification rate) | [6] |

| Cation Exchange Resin | 1:3.0 | 4% | 80 (under pressure) | 2 | 97.2% (yield) | [6] |

| Sulfuric Acid | 1:1.8 (approx.) | 1.0 mL (conc.) | 95 | Overnight | Not specified | [9] |

| p-Toluenesulfonic Acid | Not specified | Not specified | 130 | Not specified | 98% (for a similar maleate) | [7] |

Table 2: Physical and Chemical Properties of DEHM

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₆O₄ | [2] |

| Molar Mass | 340.504 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.94 g/cm³ | [2] |

| Melting Point | -60 °C | [2] |

| Boiling Point | 164 °C (at 10 mmHg) | [1] |

| Solubility in Water | 0.036 mg/L (at 20 °C) | [2] |

Kinetics of Esterification

The esterification of maleic anhydride with 2-ethylhexanol is a two-stage process with distinct kinetics.[4]

-

Monoester Formation: The first stage, the formation of the monoester, is a very fast and practically irreversible non-catalytic reaction.[4]

-

Diester Formation: The second stage, the conversion of the monoester to the diester, is a slow, equilibrium-limited reaction that requires a catalyst.[4] The kinetics of this second step are often the focus of study as it is the rate-determining step. For instance, in the presence of sulfuric acid, the reaction is first-order with respect to the monoester.[4][5]

Purification and Analysis

Post-synthesis, the purification of DEHM is critical to achieve the desired product quality. The typical purification train involves:

-

Solvent Removal: If a solvent like toluene or cyclohexane (B81311) is used for azeotropic water removal, it is typically distilled off first.[6]

-

Catalyst Removal: Heterogeneous catalysts are removed by filtration.[6] Homogeneous catalysts like sulfuric acid require a neutralization step followed by washing with water and brine, which can be a more complex and waste-generating process.[6]

-

Vacuum Distillation: The final purification of DEHM is achieved through vacuum distillation, which separates the high-boiling point ester from unreacted alcohol and other non-volatile impurities.[6]

The purity and composition of the final product can be assessed using techniques such as gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[10] High-performance liquid chromatography (HPLC) can also be employed for analysis.[11]

Conclusion

The synthesis of this compound from maleic anhydride is a well-established industrial process. While traditional methods using homogeneous acid catalysts are effective, modern research focuses on the development of more sustainable processes utilizing recyclable and less corrosive heterogeneous catalysts like heteropolyacids and ion exchange resins. A thorough understanding of the reaction kinetics, optimization of process parameters, and efficient purification techniques are paramount for achieving high yields of pure DEHM for its diverse applications.

References

- 1. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]

- 2. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 3. DIETHYLHEXYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Physical and chemical properties of Di-2-ethylhexyl maleate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Di-2-ethylhexyl maleate (B1232345) (DEHM), also commonly known as dioctyl maleate (DOM), is a significant organic compound primarily utilized as a plasticizer and a reactive intermediate in chemical synthesis. Its molecular structure, featuring a central maleate core esterified with two branched 2-ethylhexyl chains, imparts a unique combination of flexibility, low volatility, and reactivity. This document provides a detailed examination of the physical and chemical properties of DEHM, outlines standard experimental protocols for their determination, and presents logical workflows and metabolic pathways relevant to its application and safety assessment.

Core Physical and Chemical Properties

The fundamental properties of Di-2-ethylhexyl maleate are summarized below. These values are critical for its application in polymer science, as a chemical intermediate, and for safety and handling considerations.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) (2Z)-but-2-enedioate[1] |

| Synonyms | Dioctyl maleate (DOM), Bis(2-ethylhexyl) maleate[1][2] |

| CAS Number | 142-16-5[1][2] |

| EC Number | 205-524-5[3][4] |

| Molecular Formula | C₂₀H₃₆O₄[1][2] |

| Molecular Weight | 340.50 g/mol [1][2][5] |

| InChI Key | ROPXFXOUUANXRR-YPKPFQOOSA-N[1][2] |

| SMILES | CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC[1][3] |

Table 2: Physical Properties

| Property | Value | Conditions |

| Appearance | Colorless to slightly yellowish, clear liquid/oil[2][6] | Room Temperature |

| Odor | Mild, characteristic, slightly sweet[2][6] | - |

| Density | 0.944 g/mL[2][4] | 25 °C |

| Melting Point | -60 °C[1][2][5] | - |

| Boiling Point | 164 °C | 10 mmHg[1][2][7] |

| Flash Point | 185 °C[1][2][5] | Closed Cup[4] |

| Refractive Index | 1.455[2][4] | 20 °C |

| Vapor Density | 11.7 (Air = 1) | - |

| Solubility | Insoluble in water.[1][8] Miscible with many organic solvents (alcohols, ethers).[2] | 25 °C |

| Viscosity | 8.29 mPa·s | 20 °C |

Chemical Characteristics and Reactivity

This compound is an aliphatic ester synthesized via the catalytic esterification of maleic acid or maleic anhydride (B1165640) with 2-ethylhexanol.[2][3] Its chemical behavior is dictated by the ester functional groups and the carbon-carbon double bond of the maleate moiety.

-

Hydrolysis: Like other esters, DEHM can be hydrolyzed back to its constituent parts, maleic acid and 2-ethylhexanol, particularly in the presence of acids or bases.[9] This is the primary step in its metabolic breakdown.

-

Reactivity: The double bond in the maleate structure allows DEHM to participate in addition reactions and to function as a comonomer in polymerization processes, for example, with vinyl acetate.[1] This reactivity is key to its use as an internal plasticizer.

-

Stability: DEHM exhibits good thermal stability and low volatility, which are desirable properties for its applications as a plasticizer in materials requiring durability.[6] It should be stored away from strong oxidizing agents.[2]

Metabolic Pathway and Toxicological Considerations

For professionals in drug development and life sciences, understanding the metabolic fate of industrial chemicals is crucial for assessing potential biological interactions and toxicity. Following absorption, maleate esters like DEHM are primarily metabolized through hydrolysis by esterase enzymes into maleic acid and the corresponding alcohol, 2-ethylhexanol.[9] The systemic toxicity is then largely influenced by these two metabolites.[9] 2-ethylhexanol itself can be further metabolized.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of the physicochemical properties of a substance. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Boiling Point (Based on OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the liquid equals standard atmospheric pressure.

-

Principle: The dynamic method involves measuring the vapor-recondensation temperature in a boiling apparatus (ebulliometer) equipped with a sensitive temperature sensor and a pressure regulation system.

-

Apparatus: Ebulliometer, heating mantle, calibrated temperature sensor (thermocouple or platinum resistance thermometer), pressure measurement and control system.

-

Procedure:

-

Place the DEHM sample into the ebulliometer.

-

Set the pressure control system to the desired pressure (e.g., 101.3 kPa or a lower pressure for vacuum distillation, like 10 mmHg).

-

Heat the sample until it boils and a steady reflux is observed.

-

Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the specified pressure.

-

For pressures other than standard, the recorded temperature can be corrected using the Clausius-Clapeyron equation or standard conversion charts.

-

Determination of Density (Based on OECD Guideline 109)

This protocol outlines the determination of the mass per unit volume of DEHM.

-

Principle: The oscillating densitometer method is used. A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly proportional to the density of the liquid.

-

Apparatus: Digital oscillating densitometer with a thermostatically controlled cell, syringe for sample injection.

-

Procedure:

-

Calibrate the instrument using two reference substances of known density (e.g., dry air and ultrapure water).

-

Set the thermostat to the desired temperature (e.g., 25 °C) and allow it to stabilize.

-

Inject the DEHM sample into the clean, dry oscillating tube, ensuring no air bubbles are present.

-

Allow the reading to stabilize and record the oscillation period or the direct density reading provided by the instrument.

-

Clean the tube thoroughly with appropriate solvents before the next measurement.

-

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and assay of volatile and semi-volatile organic compounds like DEHM. The workflow involves sample preparation, chromatographic separation, and data analysis.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties that make it suitable for a range of industrial applications. Its low volatility, thermal stability, and miscibility with organic solvents are key advantages. For researchers and professionals in the life sciences, an understanding of its metabolic pathway via hydrolysis is essential for evaluating its toxicological profile and ensuring safe handling and use. The standardized protocols provided herein serve as a foundation for the accurate assessment of its core properties, ensuring consistency and reliability in research and quality control.

References

Spectroscopic Profile of Di(2-ethylhexyl) Maleate (CAS 142-16-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di(2-ethylhexyl) maleate (B1232345) (CAS 142-16-5), a widely used industrial chemical. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed spectral data and the experimental protocols for its acquisition.

Introduction

Di(2-ethylhexyl) maleate, with the chemical formula C₂₀H₃₆O₄, is the diester of maleic acid and 2-ethylhexanol.[1] It is a colorless liquid that finds application as a plasticizer and as an intermediate in the synthesis of other commercially significant compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various scientific and industrial applications. This guide presents a consolidated summary of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data.

Spectroscopic Data

The following sections provide quantitative spectroscopic data for Di(2-ethylhexyl) maleate, summarized in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of Di(2-ethylhexyl) maleate. The electron ionization (EI) mass spectrum is characterized by a series of fragment ions.

| m/z | Relative Intensity (%) |

| 56 | 99.99 |

| 70 | 85.50 |

| 71 | 57.70 |

| 54 | 46.20 |

| 112 | 43.60 |

Table 1: Key Mass Spectrometry Peaks for Di(2-ethylhexyl) maleate.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in Di(2-ethylhexyl) maleate. The spectrum is characterized by strong ester carbonyl and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1730 | C=O Stretch | Ester |

| ~1160 | C-O Stretch | Ester |

| ~2960, ~2870 | C-H Stretch | Alkyl |

| ~1460 | C-H Bend | Alkyl |

Table 2: Characteristic Infrared Absorption Bands for Di(2-ethylhexyl) maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Di(2-ethylhexyl) maleate.

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~6.2 | Singlet | =CH (Maleate) |

| ~4.1 | Multiplet | -OCH₂- |

| ~1.6 | Multiplet | -CH(CH₂CH₃)- |

| ~1.3-1.5 | Multiplet | -(CH₂)₃- |

| ~0.9 | Multiplet | -CH₃ |

Table 3: Predicted ¹H NMR Chemical Shifts for Di(2-ethylhexyl) maleate.

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~130 | =CH (Maleate) |

| ~67 | -OCH₂- |

| ~39 | -CH(CH₂CH₃)- |

| ~30, ~29, ~24, ~23 | -(CH₂)₃- |

| ~14, ~11 | -CH₃ |

Table 4: Predicted ¹³C NMR Chemical Shifts for Di(2-ethylhexyl) maleate.[3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

A gas chromatography method can be established to determine the presence and purity of di-2-ethylhexyl maleate.[5]

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., JEOL JMS-01-SG-2).[2]

-

Column : A polar capillary column, such as PEG-20M, is suitable for the separation.[5]

-

Injector : Split/splitless injector, with an injection volume of 1 µL.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program : An initial oven temperature of 100°C, held for 1 minute, followed by a ramp to 250°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV.[2]

-

Data Acquisition : Full scan mode to obtain the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of Di(2-ethylhexyl) maleate can be obtained using the Attenuated Total Reflectance (ATR) technique.

-

Instrumentation : A Bio-Rad FTS or similar FTIR spectrometer equipped with an ATR accessory.[2]

-

Sample Preparation : A small drop of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

-

Instrumentation : A Varian A-60 (for ¹H NMR) or a modern equivalent (e.g., 400 or 500 MHz) spectrometer.[2]

-

Sample Preparation : Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Data Acquisition : A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds for quantitative measurements.

-

¹³C NMR Data Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described in this guide.

Caption: General workflow for spectroscopic analysis.

Caption: NMR spectroscopy experimental workflow.

References

Di-2-ethylhexyl maleate molecular structure and formula

An In-depth Technical Guide to Di-2-ethylhexyl Maleate (B1232345): Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Di-2-ethylhexyl maleate. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Formula

This compound, commonly known as dioctyl maleate (DOM), is the diester of maleic acid and 2-ethylhexanol.[1][2] Its chemical structure is characterized by two 2-ethylhexyl groups attached to the carboxyl groups of maleate. The "di" prefix indicates the presence of two such ester groups.

-

IUPAC Name : Bis(2-ethylhexyl) (2Z)-but-2-enedioate[1][2][3]

-

Synonyms : Bis(2-ethylhexyl) maleate, Dioctyl maleate, DOM, Maleic acid bis(2-ethylhexyl) ester.[1][3][4][6][10]

Molecular Structure

The molecular structure of this compound consists of a central maleate core with two branched octyl chains. The cis-configuration of the double bond in the maleate backbone is a key structural feature.[1][2][6]

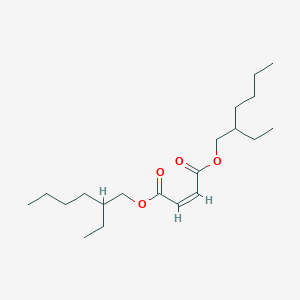

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to slightly yellowish, viscous liquid at room temperature.[1] It is characterized by low volatility and is practically insoluble in water but miscible with many organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | ~340.50 g/mol | [1][2][3][4][5][7][8] |

| Density | 0.944 g/cm³ at 25 °C | [4][7] |

| Melting Point | -60 °C | [3][4] |

| Boiling Point | 164 °C at 10 mmHg | [1] |

| Flash Point | 185 °C (closed cup) | [3][4] |

| Water Solubility | 0.036 mg/L at 20 °C | |

| Refractive Index | n20/D 1.455 | |

| Vapor Density | 11.7 (Air = 1) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of maleic anhydride (B1165640) with 2-ethylhexanol.[1][2][3][6]

Objective: To synthesize this compound via catalytic esterification.

Materials:

-

Maleic anhydride

-

2-ethylhexanol

-

Toluene (B28343) (as a water-entraining agent)

-

Heteropoly acid catalyst (e.g., H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)[11] or another acid catalyst like sulfuric acid.[1]

Procedure:

-

A three-neck flask is equipped with a thermometer, a condenser, and a water separator (Dean-Stark apparatus).[11]

-

Maleic anhydride, 2-ethylhexanol, toluene, and the catalyst are added to the flask. The molar ratio of maleic anhydride to 2-ethylhexanol is typically in the range of 1:2.1 to 1:3.5.[11]

-

The amount of toluene used is generally 25-50% of the total volume, and the catalyst concentration is about 0.15-0.65% of the total reactant weight.[11]

-

The mixture is heated to reflux with stirring. The reaction progress is monitored by the collection of water in the separator.

-

The reaction is typically carried out for 2-4 hours.[11]

-

After the reaction is complete, toluene is removed by atmospheric distillation.[11]

-

The mixture is cooled, and the acid value is measured to determine the extent of reaction.

-

The catalyst is recovered by filtration.[11]

-

The final product, this compound, is obtained by vacuum distillation of the crude product.[11]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and quality control of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectra for this compound are available in public databases such as the NIST WebBook.[5][12] These spectra can be used for identification and fragmentation analysis.

-

Infrared Spectroscopy (IR): IR spectra are also available and can be used to identify characteristic functional groups, such as the ester carbonyl stretch and the C=C double bond stretch.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure and purity.[14]

Applications

This compound is a versatile chemical intermediate. It is a key raw material in the production of dioctyl sulfosuccinate (B1259242) (DOSS) salts, which are used as laxatives and surfactants.[2][6] It also finds application as a comonomer in the polymerization of vinyl and acrylic emulsions for paints and adhesives.[6] Additionally, it is used as a plasticizer and an emollient in cosmetic formulations.[1]

References

- 1. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]

- 2. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-ethylhexyl) maleate | 142-16-5 | FB62553 | Biosynth [biosynth.com]

- 5. Bis(2-ethylhexyl) maleate [webbook.nist.gov]

- 6. DIETHYLHEXYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 7. Bis(2-ethylhexyl) Maleate | CAS 142-16-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. scbt.com [scbt.com]

- 9. Bis(2-ethylhexyl) maleate | 142-16-5 [chemicalbook.com]

- 10. Bis(2-ethylhexyl) maleate | SIELC Technologies [sielc.com]

- 11. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]

- 12. Bis(2-ethylhexyl) maleate [webbook.nist.gov]

- 13. Bis(2-ethylhexyl) maleate [webbook.nist.gov]

- 14. Bis(2-ethylhexyl) maleate(142-16-5) 1H NMR spectrum [chemicalbook.com]

Solubility of Di-2-ethylhexyl maleate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Di-2-ethylhexyl maleate (B1232345) (DEHM) in common laboratory solvents. Due to a scarcity of publicly available quantitative data, this document focuses on summarizing existing qualitative information and presenting a detailed experimental protocol for the precise determination of DEHM solubility.

Introduction to Di-2-ethylhexyl Maleate (DEHM)

This compound is a diester of maleic acid and 2-ethylhexanol. It is a colorless to pale yellow, oily liquid with a mild odor. DEHM is utilized in various industrial applications, including as a plasticizer, a comonomer in polymer synthesis, and an intermediate in the production of surfactants. A thorough understanding of its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.

Solubility Profile of DEHM

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. DEHM, being a relatively large ester with significant nonpolar character, exhibits predictable solubility trends.

Quantitative Solubility Data

Quantitative solubility data for DEHM in common organic solvents is not widely available in peer-reviewed literature. However, several sources report its solubility in water. It is important to note the variability in these reported values, which underscores the necessity of experimental verification.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 18 µg/L[1][2] |

| Water | 20 | 0.036 mg/L[2] |

| Water | 25 | 0.001167 mg/L (estimated)[2][3] |

Qualitative Solubility Information

Based on product literature and safety data sheets, a qualitative solubility profile for DEHM can be summarized as follows. DEHM is generally miscible with or soluble in many common organic solvents.[2]

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Soluble[2][3] |

| Ethers | Miscible[2] |

| Hydrocarbons (e.g., Toluene, Hexane) | Miscible[2] |

| Chloroform | Sparingly Soluble[1][2] |

| Ethyl Acetate | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Water | Practically Insoluble / Insoluble[2] |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of DEHM in a given solvent.[4][5][6][7][8] This method is considered a "gold standard" for its reliability.

Principle

An excess amount of the solute (DEHM) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solute, and the concentration of DEHM in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (DEHM) of high purity

-

Selected solvents of analytical grade (e.g., water, ethanol, methanol, acetone, toluene, hexane, ethyl acetate)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

Experimental Workflow

References

- 1. Bis(2-ethylhexyl) maleate | 142-16-5 [chemicalbook.com]

- 2. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]

- 3. diethyl hexyl maleate, 142-16-5 [thegoodscentscompany.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. quora.com [quora.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Di-2-ethylhexyl Maleate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on Di-2-ethylhexyl Maleate (B1232345) (DEHM)

This technical guide provides a comprehensive overview of the health and safety considerations for Di-2-ethylhexyl maleate (DEHM), a compound used in various industrial and commercial applications. This document is intended for researchers, scientists, and professionals in the field of drug development who may handle or encounter this chemical. The information compiled herein is based on available safety data sheets and scientific literature.

Chemical and Physical Properties

This compound, also known as Dioctyl maleate (DOM), is the diester of maleic acid and 2-ethylhexanol.[1] It is a colorless liquid that is practically insoluble in water.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 142-16-5 | [4][5] |

| Molecular Formula | C20H36O4 | [2][5] |

| Molecular Weight | 340.5 g/mol | [2][5] |

| Appearance | Clear, colorless liquid | [2][4] |

| Boiling Point | 156 °C at 7 mm Hg | [4] |

| Melting Point | -60 °C | [2][4] |

| Flash Point | 185 °C | [2][4] |

| Density | 0.94 g/cm³ at 20 °C | [4] |

| Vapor Density | 11.7 (Air = 1) | [5] |

| Solubility in Water | Insoluble | [3][5] |

| log Pow (Octanol/Water Partition Coefficient) | ~7.24 | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Specific target organ toxicity – repeated exposure, Category 2 (H373) : May cause damage to organs through prolonged or repeated exposure.[4][6] The target organs are suspected to be the liver and kidneys.[6]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category 1 (H410) : Very toxic to aquatic life with long lasting effects.[4]

Signal Word: Warning[4]

Hazard Statements:

-

H373: May cause damage to organs through prolonged or repeated exposure.[4][6]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4][6]

-

P319: Get medical help if you feel unwell.[4]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][6]

Toxicological Data

The available toxicological data for this compound is summarized in the table below. It is important to note that while some studies indicate low acute toxicity, the potential for harm upon repeated exposure warrants careful handling.[7]

Table 2: Summary of Acute Toxicological Data for this compound

| Route of Exposure | Species | Test | Result | Reference(s) |

| Oral | Rat (male/female) | LD50 | > 2000 mg/kg bw | [4] |

| Dermal | Rabbit | LD50 | 15 mL/kg bw | [4] |

| Inhalation | Not specified | Discriminating Conc. | 2500 mg/m³ air | [4] |

Limited information is available regarding the chronic toxicity and carcinogenic potential of DEHM. One source indicates that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[6] However, due to its classification for specific target organ toxicity after repeated exposure, long-term studies are warranted.

Experimental Protocols

Acute Oral Toxicity (LD50) Study - General Protocol

A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 401 or 420, is typically followed.

Acute Dermal Toxicity (LD50) Study - General Protocol

This type of study generally follows a protocol similar to OECD Guideline 402.

Signaling Pathways

The precise signaling pathways affected by this compound are not well-documented in the available literature. However, based on its classification for potential organ damage (liver and kidneys) upon repeated exposure, it is plausible that it could interfere with cellular pathways related to oxidative stress, inflammation, and apoptosis in these organs. The metabolism of DEHM likely involves hydrolysis to 2-ethylhexanol and maleic acid, and the former is known to have developmental toxicity.[7] Further research is required to elucidate the specific molecular mechanisms.

Health and Safety Recommendations

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended:

-

Engineering Controls : Handle in a well-ventilated place.[4] Ensure adequate ventilation, and consider the use of local exhaust ventilation.[8]

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection : Wear impervious clothing and chemical-resistant gloves.[4]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]

Handling and Storage

-

Handling : Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[8]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Inhalation : Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact : Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] Consult a doctor if irritation persists.[4]

-

Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[4]

-

Ingestion : Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Accidental Release Measures

In the event of a spill or leak:

-

Personal Precautions : Use personal protective equipment.[4] Evacuate personnel to safe areas and ensure adequate ventilation.[4] Remove all sources of ignition.[4]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4]

-

Methods for Cleaning Up : Collect and arrange for disposal.[4] Keep in suitable, closed containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[4]

Table 3: Ecotoxicity Data for this compound

| Organism | Test | Result | Duration | Reference(s) |

| Danio rerio (Zebra fish) | LC50 | > 100 mg/L | 96 h | [4] |

| Daphnia magna (Water flea) | EC50 | 59.5 mg/L | 48 h | [4] |

| Pseudokirchneriella subcapitata (Green algae) | EC50 | > 100 mg/L | 72 h | [4] |

| Activated sludge | EC80 | > 1000 mg/L | 180 min | [4] |

Conclusion

This compound is a chemical with low acute toxicity but poses a potential risk of organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life. Researchers and professionals in drug development must handle this substance with care, adhering to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is needed to fully elucidate its mechanism of toxicity and its effects on specific cellular signaling pathways. This guide serves as a foundational resource for the safe handling and use of this compound in a laboratory and research setting.

References

- 1. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 2. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. DIETHYLHEXYL MALEATE - Ataman Kimya [atamanchemicals.com]

Di-2-ethylhexyl Maleate: A Comprehensive Technical Guide for Chemical Intermediates

Introduction

Di-2-ethylhexyl maleate (B1232345) (DEHM), also known as dioctyl maleate (DOM), is a versatile organic compound with the chemical formula C₂₀H₃₆O₄. It is the diester of maleic acid and 2-ethylhexanol. DEHM serves as a crucial chemical intermediate in the synthesis of a variety of commercially significant products. Its primary applications lie in the production of surfactants, polymers, and as a plasticizer. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and key applications of DEHM for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

DEHM is a colorless to pale yellow, oily liquid with a mild, characteristic odor. It is practically insoluble in water but miscible with many common organic solvents. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | bis(2-ethylhexyl) (2Z)-but-2-enedioate | |

| CAS Number | 142-16-5 | |

| Molecular Weight | 340.5 g/mol | |

| Density | 0.944 g/mL at 25 °C | |

| Boiling Point | 164 °C at 10 mmHg | |

| Melting Point | -60 °C | |

| Flash Point | 185 °C | |

| Refractive Index | 1.455 at 20 °C |

Synthesis of Di-2-ethylhexyl Maleate

The most common method for synthesizing DEHM is the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. This reaction typically proceeds in two stages: the rapid formation of the monoester followed by a slower, equilibrium-limited conversion to the diester. The removal of water is crucial to drive the reaction towards the formation of the diester. Various catalysts can be employed to enhance the reaction rate.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Below are representative experimental protocols for the synthesis of DEHM using different catalytic systems.

1. Sulfuric Acid Catalysis

Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.

-

Materials:

-

Maleic anhydride (1.0 mol)

-

2-Ethylhexanol (2.2 - 2.5 mol)

-

Concentrated sulfuric acid (0.5 - 1.0 wt% of total reactants)

-

Toluene (B28343) or xylene (as azeotropic agent)

-

-

Procedure:

-

Charge the reactor with maleic anhydride, 2-ethylhexanol, and the azeotropic agent.

-

Begin agitation and heat the mixture to approximately 80-100 °C to facilitate the dissolution of maleic anhydride and the formation of the monoester.

-

Add the sulfuric acid catalyst.

-

Increase the temperature to reflux (typically 120-150 °C) and begin collecting the water-azeotrope mixture in a Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is negligible.

-

After completion, cool the mixture and neutralize the catalyst with a base (e.g., sodium carbonate solution).

-

Wash the organic layer with water to remove any remaining salts.

-

Purify the crude DEHM by vacuum distillation.

-

2. Tetrabutyl Titanate Catalysis

Tetrabutyl titanate is an effective organometallic catalyst that can offer advantages in terms of reduced corrosion and easier work-up.

-

Materials:

-

Maleic anhydride (1.0 mol)

-

2-Ethylhexanol (2.3 - 2.4 mol)

-

Tetrabutyl titanate (0.1 - 0.3 wt% of total reactants)

-

-

Procedure:

-

Charge the reactor with maleic anhydride and 2-ethylhexanol.

-

Heat the mixture with agitation to 100-120 °C.

-

Add the tetrabutyl titanate catalyst.

-

Increase the temperature to 160-215 °C and maintain under a nitrogen sparge to facilitate water removal.

-

Monitor the reaction by acid value titration.

-

Upon completion, the catalyst can often be left in the product for certain applications or removed by filtration after hydrolysis.

-

Purify the product by vacuum distillation.

-

3. Heteropolyacid Catalysis

Heteropolyacids, such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, are highly active and recyclable catalysts.

-

Materials:

-

Maleic anhydride (e.g., 5.0 g)

-

2-Ethylhexanol (molar ratio of 1:2.1 to 1:3.5 to maleic anhydride)

-

Toluene (25-50% of the total feed amount)

-

Heteropolyacid catalyst (0.15-0.65% of the total feed amount)

-

-

Procedure:

-

Combine maleic anhydride, 2-ethylhexanol, toluene, and the heteropolyacid catalyst in a three-necked flask equipped with a reflux condenser and a Dean-Stark trap.

-

Heat the mixture to reflux and react for 2-4 hours.

-

After the reaction, recover the toluene by atmospheric distillation.

-

Cool the mixture and filter to recover the catalyst for reuse.

-

The product is obtained by vacuum distillation.

-

Comparison of Catalytic Systems

| Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |

| Sulfuric Acid | 120-150 °C, 4-8 h | >95% | Low cost, high activity | Corrosive, requires neutralization, generates waste |

| Tetrabutyl Titanate | 160-215 °C, 3-6 h | >98% | High efficiency, less corrosive, can be left in product | Higher cost, sensitive to water |

| Heteropolyacid | Reflux, 2-4 h | >99% | High activity, recyclable, low catalyst loading | Higher initial cost, availability |

| Ion Exchange Resins | 80-130 °C, 2-5 h | >97% | Easily separable, reusable, non-corrosive | Lower thermal stability, potential for fouling |

Key Applications as a Chemical Intermediate

The primary role of DEHM as a chemical intermediate is in the production of dioctyl sulfosuccinate (B1259242) (DOSS), a widely used anionic surfactant.

Synthesis of Dioctyl Sulfosuccinate (DOSS)

DOSS is synthesized via the sulfonation of DEHM using sodium bisulfite.

Caption: Reaction pathway for the synthesis of DOSS from DEHM.

Experimental Protocol for DOSS Synthesis

-

Materials:

-

This compound (1.0 mol)

-

Sodium bisulfite (or sodium disulfite) (slight molar excess)

-

Water and a co-solvent (e.g., ethanol)

-

-

Procedure:

-

In a reactor equipped with a stirrer, reflux condenser, and

-

Industrial manufacturing process of Di-2-ethylhexyl maleate

An In-depth Technical Guide to the Industrial Manufacturing of Di-2-ethylhexyl Maleate (B1232345)

Abstract

Di-2-ethylhexyl maleate (DOM), a significant industrial chemical, serves as a versatile intermediate, primarily in the synthesis of surfactants and as a comonomer in polymerization processes. This document provides a comprehensive technical overview of its industrial manufacturing process. Key aspects covered include the fundamental reaction chemistry, a comparative analysis of various catalytic systems, detailed experimental protocols, and process workflow visualization. All quantitative data are presented in structured tables for ease of comparison, and logical process flows are illustrated using diagrams. This guide is intended for researchers, chemists, and professionals in the chemical industry.

Introduction

This compound is a diester formed from the reaction of maleic anhydride (B1165640) with 2-ethylhexanol.[1][2][3] It is a colorless, viscous liquid with applications as a plasticizer, in the formulation of adhesives and coatings, and as a key raw material in the production of dioctyl sulfosuccinate (B1259242) (DOSS), a widely used stool softener and surfactant.[2] The industrial synthesis of DOM is primarily achieved through esterification, a process that has been optimized over the years through the development of various catalytic systems to enhance reaction kinetics and yield.

Chemical Synthesis Pathway

The synthesis of this compound is a two-stage esterification process. The first stage involves a rapid, non-catalytic reaction between maleic anhydride and one molecule of 2-ethylhexanol to form a monoester. The second, slower stage is the esterification of the monoester with a second molecule of 2-ethylhexanol to produce the diester, this compound, and water.[4] The removal of water is crucial to drive the equilibrium towards the product side.

Caption: Chemical synthesis pathway of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical factor in the industrial production of DOM, influencing reaction rate, yield, and overall process efficiency. A variety of catalysts have been investigated, ranging from traditional mineral acids to solid acid catalysts. The following tables summarize the quantitative data from different catalytic systems.

Table 1: Comparison of Different Catalysts for DOM Synthesis

| Catalyst | Catalyst Loading (% of total reactants) | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield/Esterification Rate (%) | Reference |

| Heteropolyacid (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O) | 0.15 - 0.65 | 1:2.1 - 1:3.5 | Reflux | 2 - 4 | 99.6 | [5] |

| Macroporous Styrene Cation Exchange Resin | 4 | Not Specified | 80 | Not Specified | 99.7 | [5] |

| Composite Solid Superacid (SO₄²⁻/ZrO₂-TiO₂) | 1.2 - 1.5 | 1:2.5 | 145 | 2 | 96.7 | [5] |

| Sulfuric Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Tetrabutyl Titanate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols

The following protocols are generalized representations of the laboratory-scale synthesis of this compound based on available literature. Industrial-scale processes would involve larger quantities and specialized equipment but follow the same fundamental principles.

Synthesis using Heteropolyacid Catalyst

This protocol is based on the method described in patent CN106928057B.[5]

Materials:

-

Maleic anhydride

-

2-Ethylhexanol

-

Toluene (B28343) (as a water-carrying agent)

-

Heteropolyacid catalyst (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)

-

Saturated brine solution

-

0.05 mol/L NaOH solution (for titration)

Equipment:

-

Three-necked flask

-

Thermometer

-

Reflux condenser

-

Water separator (Dean-Stark apparatus)

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a three-necked flask equipped with a thermometer, reflux condenser, water separator, and magnetic stirrer, add maleic anhydride, 2-ethylhexanol, toluene, and the heteropolyacid catalyst. The molar ratio of maleic anhydride to 2-ethylhexanol should be between 1:2.1 and 1:3.5. Toluene should constitute 25-50% of the total feed amount, and the catalyst loading should be 0.15-0.65% of the total feed amount.

-

Reaction: Stir the mixture and heat to reflux. The reaction is carried out for 2 to 4 hours. Water produced during the reaction is azeotropically removed using toluene and collected in the water separator.

-

Solvent Recovery: After the reaction is complete, recover the toluene by atmospheric distillation.

-

Acid Value Determination: Cool the reaction mixture to room temperature. Take a sample and determine the acid value by titrating with a standardized NaOH solution to monitor the extent of the reaction.

-

Catalyst Recovery: Filter the cooled mixture to recover the catalyst for potential reuse.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Process Workflow and Logic

The industrial manufacturing process of this compound can be broken down into several key stages, from raw material handling to final product packaging.

Caption: Industrial manufacturing workflow for this compound.

Conclusion

The industrial production of this compound is a well-established process centered around the esterification of maleic anhydride with 2-ethylhexanol. The selection of an appropriate catalyst is paramount to achieving high yields and reaction rates while minimizing environmental impact and operational costs. Heteropolyacids and solid acid resins have emerged as promising alternatives to traditional homogeneous catalysts, offering advantages such as ease of separation and reusability. Further research and development in catalyst technology will continue to drive innovation and efficiency in the manufacturing of this important chemical intermediate.

References

- 1. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]

- 2. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]

- 3. DIETHYLHEXYL MALEATE - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]

Synonyms and alternative names for Di-2-ethylhexyl maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-2-ethylhexyl maleate (B1232345) (DEHM), a versatile diester with applications spanning from industrial polymers to specialized use in cosmetic and pharmaceutical formulations. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, offering a valuable resource for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

Di-2-ethylhexyl maleate is known by a variety of names in scientific literature and commerce. A clear understanding of these synonyms is crucial for accurate identification and information retrieval.

| Identifier Type | Identifier |

| IUPAC Name | bis(2-ethylhexyl) (2Z)-but-2-enedioate |

| CAS Number | 142-16-5 |

| EC Number | 205-524-5[1] |

| UNII | C2F7JHI12L |

| Common Synonyms | Bis(2-ethylhexyl) maleate, Dioctyl maleate (DOM), Diethylhexyl maleate[1][2][3] |

| Trade Names & Other Identifiers | RC Comonomer DOM, Dermol DOM, Ceraphyl 45, Lanol 84 D[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for the development of new formulations. The following table summarizes key quantitative data.

| Property | Value |

| Molecular Formula | C₂₀H₃₆O₄[1] |

| Molecular Weight | 340.50 g/mol [1] |

| Appearance | Colorless to slightly yellowish, viscous liquid |

| Melting Point | -60 °C[4] |

| Boiling Point | 164 °C at 10 mmHg[1] |

| Density | 0.944 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.455[5] |

| Flash Point | 185 °C (closed cup) |

| Water Solubility | Insoluble[1] |

| Solubility in Organic Solvents | Miscible with many common organic solvents such as alcohols, ethers, and hydrocarbons |

| Vapor Density | 11.7 (Air = 1)[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The industrial synthesis of this compound is typically achieved through the Fischer esterification of maleic anhydride (B1165640) with 2-ethylhexanol.[3] The following protocol describes a general laboratory-scale procedure.

Materials:

-

Maleic anhydride

-

2-Ethylhexanol (molar excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a heteropolyacid such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O)[6]

-

Toluene (B28343) (as an azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add maleic anhydride, 2-ethylhexanol (typically a 1:2.1 to 1:3.5 molar ratio relative to maleic anhydride), the acid catalyst (0.15%–0.65% of the total feed weight), and toluene.[6]

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the acid value of the reaction mixture and is usually complete within 2-4 hours.[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Characterization

3.2.1. Gas Chromatography (GC)

A gas chromatography method can be employed for the determination of this compound.

-

Column: A polar capillary column such as PEG-20M is suitable for separation.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

-

Internal Standard: Dimethyl phthalate (B1215562) can be used as an internal standard for quantitative analysis.

-

Identification: Confirmation of the this compound peak can be achieved by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can also be utilized for the analysis of this compound.

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), can be used.[6]

-

Detector: A UV detector or a mass spectrometer (for HPLC-MS) can be used for detection and quantification.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate key workflows.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

- 1. This compound | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(2-ethylhexyl) maleate | 142-16-5 [chemicalbook.com]

- 3. This compound | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-ethylhexyl) maleate | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]

Di-2-ethylhexyl Maleate (DEHM): A Technical Overview of Biodegradation and Environmental Fate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the current scientific understanding of Di-2-ethylhexyl maleate's (DEHM) biodegradation and its behavior in the environment. Due to the limited availability of studies focusing specifically on DEHM, this document synthesizes direct evidence with data from closely related analogues, such as other maleate (B1232345) esters and plasticizers, to build a coherent profile. All inferences drawn from related compounds are explicitly noted.

Executive Summary

This compound (DEHM), a diester of maleic acid and 2-ethylhexanol, is utilized in various industrial applications. Understanding its environmental persistence and degradation mechanisms is crucial for assessing its ecological impact. The available evidence suggests that DEHM is biodegradable, albeit at a slower rate compared to its saturated or trans-isomeric counterparts. The primary step in its degradation is the hydrolysis of its ester bonds, releasing 2-ethylhexanol and maleic acid. The molecular structure of DEHM, specifically the cis-configuration of the double bond and the branching of the alkyl chains, significantly influences its susceptibility to microbial degradation. This guide details the inferred metabolic pathways, factors affecting its environmental fate, and standardized protocols for its assessment.

Physicochemical Properties and Ecotoxicity

A summary of key physicochemical properties and aquatic toxicity data for dioctyl maleate is presented below. This information is fundamental to understanding its environmental distribution and potential impact.

Table 1: Physicochemical and Ecotoxicological Data for Dioctyl Maleate

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₄ | |

| Molar Mass | 340.5 g/mol | |

| log Pow (Octanol-Water Partition Coeff.) | 7.24 | [1] |

| Acute Toxicity - Fish (Zebra Fish, 96h) | LC₅₀: >100 mg/L | [1] |

| Acute Toxicity - Aquatic Invertebrates (Daphnia magna, 48h) | EC₅₀: 59.5 mg/L | [1] |

| Acute Toxicity - Aquatic Plants (Pseudokirchneriella subcapitata, 72h) | EC₅₀: >100 mg/L | [1] |

Note: Data is for "Dioctyl Maleate," which is often used interchangeably with this compound.

Biodegradation of this compound

Direct, peer-reviewed studies on the complete biodegradation pathway of DEHM are limited. However, based on research on analogous esters and the known principles of microbial metabolism, a probable degradation pathway can be proposed.

Proposed Biodegradation Pathway

The biodegradation of DEHM is likely initiated by enzymatic hydrolysis, a common mechanism for the breakdown of ester-containing compounds in the environment. This process is catalyzed by non-specific esterases and lipases secreted by a wide range of microorganisms.

-

Initial Hydrolysis: The first step involves the cleavage of one of the ester bonds to form Mono-2-ethylhexyl maleate (MEHM) and the alcohol 2-ethylhexanol.

-

Second Hydrolysis: The monoester (MEHM) is subsequently hydrolyzed to maleic acid and another molecule of 2-ethylhexanol.

-

Metabolism of Intermediates: Both 2-ethylhexanol and maleic acid are then channeled into central metabolic pathways. Maleic acid can be hydrated to malate, which is an intermediate of the citric acid cycle.[2] The degradation of the branched alcohol, 2-ethylhexanol, is more complex and can be a rate-limiting step. Studies on other 2-ethylhexyl esters show it is oxidized to 2-ethylhexanoic acid.[3]

The diagram below illustrates this inferred initial pathway.

Factors Influencing Biodegradation Rate

Several structural and environmental factors are expected to influence the rate at which DEHM biodegrades.

-

Molecular Structure:

-

Cis Double Bond: Research on diesters has shown that the cis-configuration of maleates results in slower hydrolysis rates compared to their trans-isomers (fumarates).[4] This steric hindrance likely makes enzymatic access to the ester bonds more difficult.

-

Branched Alkyl Chain: The 2-ethylhexyl side chains represent another significant impediment to rapid biodegradation. Terminal branching in hydrocarbons is known to inhibit microbial degradation.[5] Studies on the biodegradation of other plasticizers by Rhodococcus rhodochrous have identified 2-ethylhexanol and its oxidation product, 2-ethylhexanoic acid, as persistent metabolites.[3][6]

-

-

Environmental Conditions:

-

Co-metabolism: The presence of a more readily available carbon source can be essential for the degradation of recalcitrant compounds like DEHM. Studies on other plasticizers with Rhodococcus rhodochrous demonstrated that degradation did not occur unless a co-substrate like hexadecane (B31444) was present.[3]

-